The compound is classified under pyrimidine derivatives, which are significant in pharmaceutical chemistry due to their diverse biological activities. Furo[3,2-d]pyrimidin-4(3H)-one has been studied for its synthesis and potential applications in drug development, particularly as an anticancer agent and in other therapeutic areas .
The synthesis of furo[3,2-d]pyrimidin-4(3H)-one typically involves several steps:
Furo[3,2-d]pyrimidin-4(3H)-one has a molecular formula of and a molecular weight of 136.11 g/mol. Its structure can be represented using the following identifiers:
The compound features a fused ring system that contributes to its stability and reactivity in various chemical environments .
Furo[3,2-d]pyrimidin-4(3H)-one can participate in several chemical reactions:
These reactions highlight the versatility of furo[3,2-d]pyrimidin-4(3H)-one in organic synthesis.
The mechanism of action for compounds derived from furo[3,2-d]pyrimidin-4(3H)-one often involves interaction with biological targets such as enzymes or receptors. For example, derivatives have shown potential as inhibitors of various kinases involved in cancer progression. The binding affinity and specificity towards these targets can be evaluated through docking studies and biological assays.
Studies indicate that modifications on the furo[3,2-d]pyrimidine scaffold can enhance its biological activity by improving binding interactions with target proteins or altering pharmacokinetic properties .
Furo[3,2-d]pyrimidin-4(3H)-one exhibits several notable physical properties:
Chemical properties include its ability to undergo electrophilic aromatic substitution due to the presence of electron-rich nitrogen atoms within the fused ring system.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed for characterization:
Furo[3,2-d]pyrimidin-4(3H)-one is primarily explored for its potential applications in medicinal chemistry:
Furo[3,2-d]pyrimidin-4(3H)-one (CAS# 655255-08-6) represents a fused bicyclic heterocyclic system of significant pharmaceutical interest. Its systematic name designates a furan ring fused with a pyrimidinone ring, where the notation "[3,2-d]" specifies the bond connectivity: atoms 3a and 4 of the furan ring are shared with positions 2 and 3 of the pyrimidine ring, respectively [6] [8]. The "4(3H)-one" suffix indicates a carbonyl group at position 4 of the pyrimidine ring with an associated tautomeric hydrogen at nitrogen (N3). This arrangement creates a planar, electron-rich system conducive to diverse molecular interactions.
The compound's molecular formula is C₆H₄N₂O₂ (molecular weight: 136.11 g/mol), featuring hydrogen bond acceptor/donor capabilities (H-bond acceptors: 3; H-bond donors: 1) and moderate lipophilicity (calculated LogP: 0.5161) [1] [10]. Key physicochemical parameters include:
Table 1: Physicochemical Properties of Furo[3,2-d]pyrimidin-4(3H)-one
Property | Value | Measurement/Condition |
---|---|---|
Molecular Formula | C₆H₄N₂O₂ | - |
Molecular Weight | 136.11 g/mol | - |
Topological Polar Surface Area (TPSA) | 58.89 Ų | - |
Density | 1.6±0.1 g/cm³ | - |
Boiling Point | 288.7±32.0 °C | At 760 mmHg |
Flash Point | 128.4±25.1 °C | - |
SMILES | O=C1C(OC=C2)=C2NC=N1 | Canonical representation |
InChIKey | FBCBUVHNVPZUTE-UHFFFAOYSA-N | Unique identifier |
Hazard Statements | H302, H315, H319, H335 | Indicates potential health risks |
Structurally, it is critical to distinguish it from its isomer furo[2,3-d]pyrimidin-4(3H)-one, where the fusion occurs between furan atoms 2-3 and pyrimidine atoms 4-5. This distinction profoundly impacts electronic distribution, dipole moments, and biological recognition [8]. The scaffold's aromaticity and conjugated system enable π-π stacking interactions with biological targets, while its hydrogen-bonding capacity (N-H and C=O groups) facilitates specific binding to enzyme active sites.
Furopyrimidine derivatives emerged as synthetically accessible scaffolds in the mid-to-late 20th century, with significant acceleration in their medicinal exploration occurring in the early 2000s. Initial interest stemmed from their structural resemblance to purine nucleobases, suggesting potential as antimetabolites or kinase inhibitors [4] [8]. Early synthetic efforts focused on simple alkyl or aryl substitutions at the N3 or C2 positions, revealing modest biological activities that spurred further structural optimization.
A pivotal shift occurred with the strategic fusion of the core scaffold with additional rings, creating tricyclic systems like pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-ones. These derivatives demonstrated markedly enhanced potency, attributed to increased rigidity, improved target complementarity, and altered pharmacokinetic profiles [7] [8]. Key milestones include:
Table 2: Key Developments in Furo[3,2-d]pyrimidin-4(3H)-one Medicinal Chemistry
Era | Development Focus | Significant Outcome |
---|---|---|
1990s-2000s | Simple substituted derivatives (Alkyl/Aryl) | Identification of modest antimicrobial/cytostatic activities; Foundation for SAR studies |
Early 2010s | Benzo- and Pyrido-fused derivatives | Enhanced biological potency; Discovery of PDE4 inhibitory activity (e.g., PFP series) |
Mid 2010s | Targeted anticancer agents (PI3K/AKT inhibition) | Compound V (Thienyl/methyl substituted): AKT-1 IC₅₀ = 24 μM [4] |
Late 2010s-2020s | Hybrid pharmacophores (e.g., Thiadiazole conjugates) | Compound 10b: Dual PI3Kα/β/AKT inhibition (IC₅₀ = 0.175μM/0.071μM/0.411μM) [4] |
The integration of the 1,3,4-thiadiazole moiety into furo[3,2-d]pyrimidin-4(3H)-one-based structures (e.g., compound 10b) exemplifies modern design strategies. This hybrid derivative demonstrated exceptional anticancer activity (mean GI% = 108.32%) against the NCI-60 panel, particularly against breast cancer HS 578T cells (GI₅₀ = 1.51 μM), attributed to dual PI3Kα/β and AKT inhibition and induction of G0-G1 cell cycle arrest and apoptosis [4]. Concurrently, pyrido-fused derivatives bearing 4-amino-3,5-dichloropyridinyl substituents emerged as potent PDE4 inhibitors (<0.1 nM IC₅₀), highlighting the scaffold's versatility across therapeutic target classes [7]. These advancements underscore the scaffold's evolution from a simple heterocycle to a sophisticated pharmacophore core in targeted therapies.
Heterocyclic compounds constitute approximately 60% of all clinically used drugs, with nitrogen-containing heterocycles being particularly dominant in oncology and antimicrobial therapy [5] [9]. Their centrality arises from several key attributes:
Table 3: Prevalence and Roles of Key Heterocycles in Approved Drugs [2] [5] [9]
Heterocycle Class | Representative Drugs | Primary Therapeutic Area | Role in Furopyrimidinone Design |
---|---|---|---|
Pyrimidines/Purines | 5-Fluorouracil, Methotrexate, Mercaptopurine | Anticancer, Antiviral | Core scaffold mimicking; Nucleotide analogue design |
Benzimidazoles | Albendazole, Omeprazole | Anthelmintic, Antiulcer | Inspiration for fused bicyclic systems with bioactivity |
Triazoles/Tetrazoles | Fluconazole, Losartan | Antifungal, Antihypertensive | Bioisosteres for improving solubility/stability |
Furopyrimidinones | Derivatives in development | Anticancer, Anti-inflammatory | Core structure enabling diverse target modulation |
Approximately 20% of anticancer and antibiotic drugs incorporate fluorine atoms, a strategy increasingly applied to furopyrimidinone derivatives to enhance potency, membrane permeability, and metabolic stability [2] [10]. The integration of fluorinated heterocycles or trifluoromethylphenyl substituents (e.g., in pyrido-furopyrimidinone PFP-HM6) significantly boosted antioxidant and anti-inflammatory activities, illustrating how strategic heterocyclic hybridization leverages synergistic effects [8]. Furthermore, heterocycles like the 1,3,4-thiadiazole impart mesoionic properties, enhancing tissue penetration – a feature exploited in hybrid furopyrimidinone-thiadiazole anticancer agents [4] [5]. This multifaceted utility solidifies heterocyclic scaffolds, particularly fused systems like furo[3,2-d]pyrimidin-4(3H)-one, as indispensable tools in addressing complex diseases through polypharmacology and targeted drug design.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3